Scientific Field: Organic Chemistry
Application Summary: The commercial 9-BBN dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane.
Methods of Application: The process involves stoichiometric reactions, kinetic studies, and DFT calculations.
Results or Outcomes: The use of 9-BBN as a catalyst in this reaction is a novel application, and it has been found to be effective.
Application Summary: 9-BBN is especially useful in Suzuki reactions.
Results or Outcomes: The use of 9-BBN in Suzuki reactions has been found to be effective, and it allows for the preparation of terminal alcohols.
Application Summary: 9-BBN is used as a reagent to reductively cleave cyclic acetals and ketals to monobenzylated 1,2-diols.
Methods of Application: . The specific experimental procedures would depend on the particular substrate and reaction conditions.
Results or Outcomes: The use of 9-BBN in this application has been found to be effective.
Application Summary: The suitably substituted/unsaturated R of B-R-9-BBN can be utilized to produce dienes, enynes, allenes etc.
Methods of Application: The specific methods of application would depend on the particular substrate and reaction conditions.
Results or Outcomes: 9-BBN’s derivatives have been elegantly used for the asymmetric reduction of the ketone moiety.
Application Summary: 9-BBN is used as a reagent to reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage.
Methods of Application: The specific experimental procedures would depend on the particular substrate and reaction conditions.
Scientific Field: Biochemistry
Application Summary: 9-BBN is used in the linear SPPS synthesis of ubiquitin derivatives.
9-Borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. This colorless solid is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which readily cleaves in the presence of reducible substrates, making it a versatile tool for various chemical transformations . Its nickname, "banana borane," derives from the visual representation of its structure, which resembles a banana shape due to the bridging boron atom .
9-Borabicyclo[3.3.1]nonane is known for its mild reactivity, particularly in the reduction of carbonyl compounds, acid chlorides, and alkenes. Notably, it can reduce amides to amines without forming complexes with tertiary amines, allowing for complete reduction using stoichiometric amounts . The compound also participates in hydroboration reactions, where it adds across double bonds to form organoboranes that can be further oxidized to alcohols .
The synthesis of 9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the desired compound in a straightforward manner and allows for its commercial availability both as a solid and in solution form .
text1,5-Cyclooctadiene + Borane → 9-Borabicyclo[3.3.1]nonane
9-Borabicyclo[3.3.1]nonane has numerous applications in organic synthesis:
Interaction studies involving 9-borabicyclo[3.3.1]nonane often focus on its reactivity with different substrates. Research has shown that it can undergo exchange and substitution reactions with various reagents, which can be useful in synthesizing complex organic molecules . Additionally, kinetic studies and density functional theory calculations have provided insights into its mechanism of action during hydroboration reactions .
Several compounds exhibit similar properties or structural characteristics to 9-borabicyclo[3.3.1]nonane:
Compound Name | Structure Type | Key Features |
---|---|---|
Borane (BH₃) | Simple boron hydride | Highly reactive; used in hydroboration but less selective than 9-BBN |
Tri-n-butylborane | Organoborane | Used in similar reactions but has higher steric demand |
Catecholborane | Organoborane | Known for its selectivity; used in specific hydroboration reactions |
9-Borabicyclo[4.2.2]undecane | Bicyclic boron compound | Similar structure but different reactivity profile |
Uniqueness of 9-Borabicyclo[3.3.1]nonane:
Flammable;Corrosive